molecular formula C12H9N3O3 B2481498 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 1061364-37-1

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2481498
CAS No.: 1061364-37-1
M. Wt: 243.222
InChI Key: GRVLZGFCNPXMLD-UHFFFAOYSA-N
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Description

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. This compound features a unique structure combining an isoindoline-1,3-dione core with a 3-methyl-1,2,4-oxadiazole moiety. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-methyl-1,2,4-oxadiazole. One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol (IPA) and water, under reflux conditions, using a catalyst such as SiO2-tpy-Nb. This method yields the final product with moderate to excellent yields (41-93%) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoindoline or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoindoline or oxadiazole rings.

Scientific Research Applications

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate protein-protein interactions. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole moiety and exhibit similar chemical reactivity and biological activities.

    Isoindoline-1,3-dione Derivatives: Compounds with the isoindoline-1,3-dione core structure have diverse applications in medicinal chemistry.

Uniqueness

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is unique due to its combination of the isoindoline-1,3-dione and 3-methyl-1,2,4-oxadiazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-7-13-10(18-14-7)6-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVLZGFCNPXMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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